TC 1698 dihydrochloride
Overview
Description
TC-1698 dihydrochloride is a drug developed by Targacept . It acts as a partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors . It has neuroprotective effects in animal studies and has been used as a lead compound to find further potent derivatives .
Molecular Structure Analysis
The IUPAC name for TC-1698 dihydrochloride is 2-pyridin-3-yl-1-azabicyclo [3.2.2]nonane dihydrochloride . The molecular formula is C13H20Cl2N2 . The exact mass is 274.10 and the molecular weight is 275.220 .Physical And Chemical Properties Analysis
TC-1698 dihydrochloride is a solid powder . It is soluble in DMSO . .Scientific Research Applications
Neuroprotective Effects
TC 1698 dihydrochloride, a novel α7-selective agonist, has been studied for its neuroprotective effects. Research by Marrero et al. (2004) found that TC 1698 activates the JAK2/PI-3K cascade, offering neuroprotection against Aβ (1-42)-induced apoptosis in PC12 cells. This study highlights the potential of TC 1698 in neuroprotection, particularly in relation to the α7 nicotinic acetylcholine receptor (nAChR) and its role in apoptosis control and cell viability (Marrero et al., 2004).
Environmental Impact and Degradation
The environmental impact and degradation pathways of compounds similar to TC 1698 dihydrochloride have been a subject of study. For instance, research on triclosan (TCS), which shares some chemical similarities with TC 1698 dihydrochloride, has revealed insights into its behavior in wastewater treatment systems and its environmental fate. McAvoy et al. (2002) reported on the fate and removal of triclosan in wastewater treatment systems, shedding light on the environmental concentrations and biotransformation by-products of similar compounds (McAvoy et al., 2002).
Toxicity and Risk Assessment
The toxicity and risk assessment of similar chlorinated compounds, like trichloroethylene (TCE), have been extensively studied, providing a framework that could be applicable to TC 1698 dihydrochloride. Jollow et al. (2009) reviewed the risk assessment process for TCE, emphasizing the importance of considering dose-response relationships, modes of action, and metabolic/toxicokinetic processes in evaluating the risks associated with environmental contaminants (Jollow et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUQBCHNSBJMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TC 1698 dihydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.